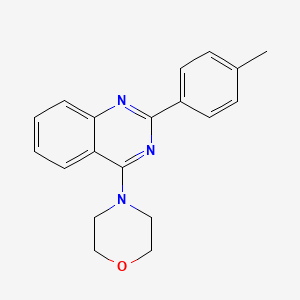
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide, also known as NBQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of AMPA receptor antagonists, which are compounds that block the action of glutamate on AMPA receptors in the brain.
作用機序
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide acts as an antagonist of AMPA receptors, which are glutamate receptors that play a key role in synaptic transmission in the brain. By blocking the action of glutamate on these receptors, this compound reduces the excitability of neurons and can prevent the damage caused by excessive glutamate release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity of seizures in epileptic animals, to protect against ischemic brain injury in stroke models, and to prevent the loss of dopaminergic neurons in models of Parkinson's disease. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively target this receptor subtype. Additionally, this compound has a relatively long half-life, which allows for sustained effects in animal models. One limitation of using this compound is its potential for off-target effects, particularly at high doses.
将来の方向性
There are several future directions for research on N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in human patients. Additionally, researchers are investigating the potential of combining this compound with other compounds to enhance its neuroprotective effects. Finally, there is interest in exploring the potential of this compound for the treatment of other neurological disorders, such as Huntington's disease and traumatic brain injury.
合成法
The synthesis of N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide involves the reaction of 4-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a base to form the Schiff base. This Schiff base is then reacted with 2-hydrazinopropanoic acid to form this compound. The overall yield of the synthesis is around 40%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
N'-(4-nitrobenzylidene)-2-(8-quinolinyloxy)propanohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of these diseases, and it is currently being investigated as a potential treatment for human patients.
特性
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-2-quinolin-8-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-13(27-17-6-2-4-15-5-3-11-20-18(15)17)19(24)22-21-12-14-7-9-16(10-8-14)23(25)26/h2-13H,1H3,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFFPOKPHMOQSV-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)



![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)


![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)